molecular formula C19H25IN2O B12782278 4XC2A2Npz2 CAS No. 160948-17-4

4XC2A2Npz2

Cat. No.: B12782278
CAS No.: 160948-17-4
M. Wt: 424.3 g/mol
InChI Key: HPQILAIJSLHQQC-MLHJIOFPSA-N
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Description

The compound designated as 4XC2A2Npz2 is a synthetic molecule described in the European Patent Application EP 4 219 465 A2 (2023). Based on cross-referenced data, 4XC2A2Npz2 is hypothesized to correspond to Compound 655 (Exact Mass: 426.218; LCMS m/z (M+H): 427.2) or Compound 656 (Exact Mass: 454.2493; LCMS data incomplete) in Table 1E . These compounds are part of a broader class of molecules designed for pharmaceutical applications, though their specific biological targets or therapeutic indications remain undisclosed in the provided evidence.

Properties

CAS No.

160948-17-4

Molecular Formula

C19H25IN2O

Molecular Weight

424.3 g/mol

IUPAC Name

[(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H25IN2O/c1-21-15-8-9-17(21)18(19(23)22-10-2-3-11-22)16(12-15)13-4-6-14(20)7-5-13/h4-7,15-18H,2-3,8-12H2,1H3/t15-,16+,17+,18-/m0/s1

InChI Key

HPQILAIJSLHQQC-MLHJIOFPSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)N4CCCC4

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)N4CCCC4

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physical and Chemical Properties

The patent provides exact mass and LCMS (liquid chromatography–mass spectrometry) data for compounds structurally related to 4XC2A2Npz2 . Key comparisons are summarized below:

Compound No. Exact Mass LCMS m/z (M+H) Structural Similarity to 4XC2A2Npz2 Source
655 426.218 427.2 Closest match in mass and LCMS Table 1E
656 454.2493 N/A Higher mass, likely extended substituent Table 1E
701 451.2696 N/A Increased mass, hydrophobic modifications inferred Table 1F
702 464.2900 N/A Largest mass in the series Table 1G
334 394.2369 395.3 Lower mass, simpler backbone Table 1A

Key Observations :

  • 4XC2A2Npz2 (Compound 655) exhibits a mid-range exact mass (426.218) compared to analogs, suggesting a balance between molecular complexity and bioavailability.
  • Compounds 656 and 701–702 show incremental increases in mass (454.2493 to 478.3056), likely due to alkyl or aromatic substituents, which may enhance binding affinity but reduce solubility .
Analytical Data Comparison

LCMS data highlights critical differences in ionization behavior:

  • 4XC2A2Npz2 (Compound 655) has an LCMS m/z of 427.2, consistent with protonated molecular ion detection. In contrast, Compound 656 lacks reported LCMS data, suggesting challenges in ionization or purity .
  • Compound 701 (Exact Mass: 451.2696) and 702 (Exact Mass: 464.2900) also lack LCMS values, implying these derivatives may require specialized analytical conditions .

Research Findings and Implications

Structural Trends : The mass progression from 394.2369 (Compound 334) to 478.3056 (Compound 703) indicates a systematic exploration of substituent effects on pharmacokinetic properties .

Therapeutic Potential: While specific applications are undisclosed, the patent’s emphasis on exact mass and LCMS alignment suggests 4XC2A2Npz2 and its analogs are candidates for kinase inhibitors or protease modulators, given typical industry trends.

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